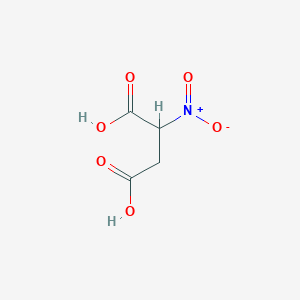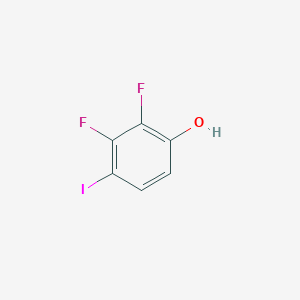
2-茚满醇
描述
2-Indanol, also known as 2-Hydroxyindan, is an organic compound with the molecular formula C9H10O . It is stabilized by internal hydrogen bonding in its most stable form .
Molecular Structure Analysis
The molecular structure of 2-Indanol consists of a six-membered benzene ring fused to a five-membered ring with a hydroxyl (OH) group attached to the second carbon of the five-membered ring .Physical And Chemical Properties Analysis
2-Indanol is a solid with a melting point of 68-71 °C . It has a density of 1.2±0.1 g/cm³, a boiling point of 249.5±29.0 °C at 760 mmHg, and a flash point of 87.6±16.5 °C . Its molecular weight is 134.18 g/mol .科学研究应用
Asymmetric Catalysis
2-Indanol: serves as a core structure in the synthesis of BOX and PyBOX ligands , which are widely utilized in asymmetric catalysis. These ligands, derived from cis-1-amino-2-indanol , are integral to the enantioselective reduction of carbonyl compounds, often outperforming other chiral 1-amino-2-alcohol structures in efficiency .
Synthesis of Chiral Auxiliaries
The rigid cyclic skeleton of 2-Indanol makes it an excellent chiral auxiliary in asymmetric transformations. It is used in diastereoselective enolate alkylation and reduction, playing a pivotal role in controlling the stereochemistry of the resulting compounds .
Drug Design and Pharmaceutical Applications
2-Indanol: is a key substructure in the design of various drugs. Notably, it is present in Indinavir sulfate (Crixivan®) , an HIV protease inhibitor, and in compounds like KNI-10006 for anti-malarial treatment. Its incorporation into bioactive structures underscores its significance in medicinal chemistry .
Enantioselective Synthesis
The molecule is employed in the enantioselective synthesis of cis-1-amino-2-indanol , where control over cis-selectivity and enantioselectivity is crucial. Various methodologies, including Ritter reaction and intramolecular cyclization, have been developed to access this compound in both racemic and enantioselective forms .
Chemical Resolution
2-Indanol: derivatives are applied in the chemical resolution of racemic carboxylic acids that bear a chiral carbon at the α position. This application is particularly important for the production of enantiomerically pure compounds in organic synthesis .
Formation of Schiff Bases and Oxazolidines
Research has explored the formation of Schiff bases from 2-Indanol and salicylaldehydes, leading to the generation of 1,3-oxazolidines . These heterocyclic cores are prevalent in numerous bioactive compounds, and their stereocontrolled formation is of significant interest in organic chemistry .
Stereochemistry Studies
2-Indanol: is instrumental in studies related to stereochemistry, particularly in the interconversion between acyclic and heterocyclic frameworks. The compound’s ability to form various stereocontrolled structures is valuable for understanding stereoelectronic effects and mechanisms .
Spectroscopy
The most stable form of 2-Indanol is stabilized by internal hydrogen bonding, making it an interesting subject for spectroscopic studies. Techniques like resonantly enhanced multiphoton ionization (REMPI) and zero kinetic energy (ZEKE) photoelectron spectroscopy have been used to study this compound .
作用机制
Target of Action
2-Indanol, also known as 2-Hydroxyindan , is a chemical compound with the molecular formula C9H10O It’s known that 2-indanol is used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that 2-indanol is stabilized by internal hydrogen bonding in its most stable form . This could potentially influence its interaction with its targets.
Biochemical Pathways
2-Indanol is involved in the bioconversion of indene to (2R)-indandiol, a process catalyzed by the enzymatic bioreaction network in Rhodococcus sp . This bioconversion is significant for the synthesis of cis-1-amino-2-indanol, a precursor of the HIV protease inhibitor, Indinavir .
Pharmacokinetics
It’s known that the indanyl ester of carbenicillin, a related compound, is rapidly absorbed and hydrolyzed to carbenicillin plus indanol once absorbed .
Result of Action
Its role in the synthesis of biologically active compounds suggests it may have significant effects at the molecular level .
Action Environment
It’s known that 2-indanol is stabilized by internal hydrogen bonding in its most stable form , which could potentially be influenced by environmental conditions.
属性
IUPAC Name |
2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCKSAIIHOKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195332 | |
| Record name | Indan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-Indanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10881 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Indanol | |
CAS RN |
4254-29-9 | |
| Record name | 2-Indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Indanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NA7SM29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Indanol?
A1: The molecular formula of 2-Indanol is C9H10O, and its molecular weight is 134.17 g/mol.
Q2: What are the different conformations of 2-Indanol and their relative stability?
A2: 2-Indanol exists in four possible conformations due to ring puckering and internal rotation of the OH group. The most stable conformation features an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the benzene ring. This conformation represents approximately 82% of the molecules at 90 °C. []
Q3: How does intramolecular hydrogen bonding influence the structure of 2-Indanol?
A3: Ab initio calculations and spectroscopic studies show that intramolecular hydrogen bonding in 2-Indanol significantly influences the puckering potential of the five-membered ring. The hydrogen bond, estimated at ~6.5 kJ/mol, leads to a higher ring-puckering barrier in the ground state compared to the unsubstituted indan. [, ]
Q4: What spectroscopic techniques are commonly used to characterize 2-Indanol?
A4: Researchers employ various spectroscopic methods, including resonance-enhanced multiphoton ionization (REMPI), zero kinetic energy (ZEKE) photoelectron spectroscopy, fluorescence excitation spectroscopy, infrared (IR) absorption, and vibrational circular dichroism (VCD) spectroscopy to characterize the conformations and vibrational modes of 2-Indanol. [, , ]
Q5: How is 2-Indanol used in asymmetric synthesis?
A5: Derivatives of 2-Indanol, particularly cis-1-amino-2-indanol, are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. They provide effective stereocontrol in various reactions, including aldol reactions, asymmetric hydrogenations, and Diels-Alder reactions. [, , , ]
Q6: What types of metal complexes are formed with 2-Indanol derivatives and what are their catalytic applications?
A6: 2-Indanol derivatives form complexes with various transition metals, including titanium, palladium, ruthenium, and chromium. These complexes exhibit catalytic activity in asymmetric reactions such as enantioselective hydrogenation of ketones, ring-opening of meso aziridines, and 1,3-dipolar cycloaddition reactions. [, , , , ]
Q7: How does the substitution pattern on the 2-Indanol scaffold affect catalytic activity and enantioselectivity?
A7: The substituents on the 2-Indanol scaffold play a crucial role in determining the steric and electronic properties of the resulting ligands and catalysts. For instance, the size of the substituent at the 7-position of cis-1-amino-2-indanol impacts the stereoselectivity in asymmetric 6π-azaelectrocyclization reactions. [, ]
Q8: How is computational chemistry used to study 2-Indanol and its derivatives?
A8: Researchers employ density functional theory (DFT) calculations and ab initio methods to study the conformational behavior, vibrational frequencies, potential energy surfaces, and hydrogen bonding characteristics of 2-Indanol. Computational studies also aid in understanding the mechanism and selectivity of reactions involving 2-Indanol-derived catalysts and ligands. [, , , ]
Q9: Can computational methods predict the enantioselectivity of reactions catalyzed by 2-Indanol-derived complexes?
A9: Yes, computational modeling, such as DFT calculations, can be used to predict the enantioselectivity of reactions catalyzed by 2-Indanol-derived complexes. By modeling the transition states of the reaction pathways leading to different enantiomers, researchers can estimate the energy differences and predict the enantiomeric excess of the product. []
Q10: How is 2-Indanol used in the pharmaceutical industry?
A10: (1S,2R)-1-Amino-2-indanol is a key intermediate in the synthesis of Indinavir, an HIV protease inhibitor marketed as CRIXIVAN™. [, ]
Q11: Can microorganisms be used to produce enantiomerically pure 2-Indanol derivatives?
A11: Yes, enzymatic biotransformations using lipases and ω-transaminases can be employed to synthesize enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol. This approach offers a sustainable alternative to traditional chemical synthesis. []
Q12: What are the challenges associated with the bioconversion of indene to 2-indanol derivatives?
A12: The bioconversion of indene to valuable 2-indanol derivatives, such as cis-(1S,2R)-indandiol, faces challenges related to the toxicity of the substrate, product, and by-products to the microorganisms involved. Multiparameter flow cytometry helps assess these toxic effects and guide strain selection and process optimization. []
Q13: What are some potential applications of 2-indanol derivatives beyond pharmaceuticals?
A13: 2-Indanol derivatives show promise in diverse fields:
- Antioxidants: 2,3-dihydroxylated 2-indanol, synthesized using the toluene o-xylene monooxygenase (ToMO) enzyme, exhibits potent antioxidant activity in vitro and protects rat cardiomyoblasts from oxidative stress. [, ]
- Materials Science: Chiral azo-calix[4]arene derivatives functionalized with 2-Indanol units create photo-responsive surfaces with potential applications in controlled drug release and biosensing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







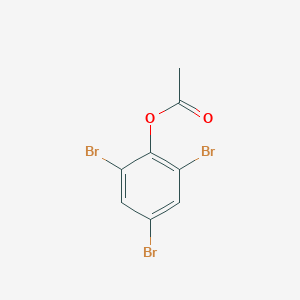
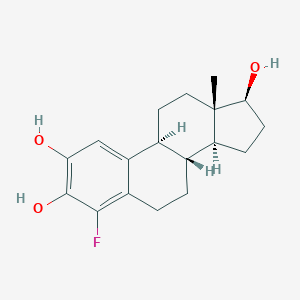

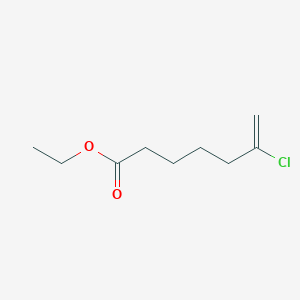
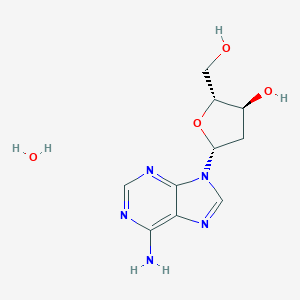
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

